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Compound of Interest

Compound Name: (S)-2-Amino-1-phenylethanol

CAS No.: 56613-81-1

Cat. No.: B3042313 Get Quote

CAS Number: 56613-81-1 Stereochemistry: (S)-(+) Synonyms: (S)-Phenylglycinol, (S)-(+)-

-Hydroxyphenethylamine[1][2]

Executive Summary
(S)-2-Amino-1-phenylethanol is a chiral amino alcohol serving as a pivotal intermediate in the

synthesis of adrenergic agonists, chiral auxiliaries, and complex pharmaceutical active

ingredients (APIs).[1] Unlike its racemic counterpart (CAS 7568-93-6), the enantiopure (S)-

isomer is essential for ensuring stereochemical integrity in drug candidates, particularly those

targeting adrenergic receptors where chirality dictates potency and toxicity.[1] This guide

synthesizes chemical and biocatalytic production routes, analytical standards, and handling

protocols for high-purity applications.

Chemical Identity & Physicochemical Properties[2]
[3][4][5][6][7][8]
The (S)-enantiomer is characterized by a specific optical rotation and distinct solid-state

properties compared to the racemate.[1]

Table 1: Core Technical Specifications
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Property Specification Notes

CAS Number 56613-81-1

Specific to (S)-isomer.[1][2][3]

Racemate is 7568-93-6.[1][4]

[5][6][7]

Molecular Formula

Molecular Weight 137.18 g/mol

Appearance White to pale cream crystals Hygroscopic.

Melting Point 56.0 – 65.0 °C
Broad range indicates

sensitivity to purity/moisture.

Boiling Point 160 °C @ 17 mmHg

Optical Rotation to in Ethanol.[3] Sign is (+).[3][8]

[9]

Solubility Soluble in Ethanol, Methanol Slightly soluble in chloroform.

pKa ~8.90 Basic amine functionality.[5]

Synthetic Methodologies
Two primary routes dominate the production of (S)-2-Amino-1-phenylethanol: Classical

Chemical Resolution and Biocatalytic Asymmetric Reduction.[1]

Route A: Chemical Synthesis & Chiral Resolution
This method involves the aminolysis of styrene oxide followed by optical resolution. While

robust, it suffers from a maximum theoretical yield of 50% for the desired enantiomer unless a

recycling step is employed.

Protocol:

Aminolysis: React styrene oxide with aqueous ammonia (excess) at 90–125 °C.

Mechanism:[10] Nucleophilic attack of
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at the less substituted carbon of the epoxide.

Note: Excess ammonia minimizes dimer formation (bis-alkylation).[1]

Isolation: Distill the crude reaction mixture (bp 146–196 °C @ 16 mbar) to obtain racemic 2-

amino-1-phenylethanol.

Resolution:

Dissolve racemate in methanol.[3]

Add Di-O-p-toluoyl-L-tartaric acid (0.5 eq).

Crystallize the diastereomeric salt.

Basify the salt with NaOH to release the free base (S)-2-Amino-1-phenylethanol.[1]

Route B: Biocatalytic Asymmetric Reduction (Green
Chemistry)
This route utilizes enzymatic catalysis to reduce 2-aminoacetophenone directly to the (S)-

alcohol with high enantiomeric excess (>99%), bypassing the waste associated with resolution.

[1]

Protocol:

Substrate Preparation: Dissolve 2-aminoacetophenone (1 g/L) in Potassium Phosphate

buffer (50 mM, pH 7.0).

Biocatalyst Addition: Add resting cells of Arthrobacter sulfureus or a purified Alcohol

Dehydrogenase (ADH) specific for (S)-selectivity.

Cofactor Regeneration: Supplement with glucose (50 g/L) to drive the NADPH recycling

system.

Incubation: Shake at 30 °C for 6–12 hours.
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Extraction: Extract product with Ethyl Acetate. Evaporate solvent to yield (S)-2-Amino-1-
phenylethanol.[1]

Visualization of Synthetic Pathways
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Figure 1: Comparison of Chemical Resolution vs. Biocatalytic Synthesis routes.

Pharmaceutical Applications & Mechanism
(S)-2-Amino-1-phenylethanol is structurally homologous to the neurotransmitter

norepinephrine, lacking only the catechol hydroxyl groups.[1] This structural similarity makes it

a versatile scaffold.

Key Applications
Adrenergic Agonist Precursor: Used in the synthesis of (R)-Octopamine and other beta-

agonists.[1] The (S)-configuration of the amino alcohol often leads to the biologically active

(R)-configuration in derived catecholamines (due to Cahn-Ingold-Prelog priority shifts during

substitution or specific binding requirements).[1]

Chiral Auxiliary: Utilized in asymmetric synthesis to induce chirality in aldol reactions and

alkylations.

Vasoconstriction: The sulfate salt exhibits topical vasoconstrictive properties, similar to

epinephrine but with a distinct stability profile.

Structural Activity Relationship (SAR)[1]
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Figure 2: Structural relationships between (S)-2-Amino-1-phenylethanol and bioactive targets.

Analytical Characterization
Validating the enantiomeric purity is critical. Standard reverse-phase HPLC is insufficient; chiral

stationary phases are required.[1]

Chiral HPLC Protocol
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1]

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Flow Rate: 0.5 mL/min.

Detection: UV @ 220 nm or 254 nm.

Expected Retention:

(R)-isomer: Elutes first (typically).[1]

(S)-isomer: Elutes second.[1]

Note: Validate elution order with racemic standard.

Nuclear Magnetic Resonance (NMR)
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1H NMR (DMSO-d6, 500 MHz):

7.2-7.4 (m, 5H, Ar-H), 4.5 (t, 1H, CH-O), 2.6-2.8 (m, 2H, CH2-N).[1]

Derivatization: To determine ee% by NMR, derivatize with Mosher's acid chloride. The

diastereomeric protons will show distinct chemical shifts.

Safety & Handling
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.

Storage:

Store under inert gas (Nitrogen/Argon). The amine is sensitive to carbon dioxide

(carbamate formation) and oxidation.

Keep refrigerated (2-8 °C).

PPE: Nitrile gloves, safety goggles, and N95 dust mask/fume hood are mandatory during

handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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